2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic triazine derivative with a thioether linkage and an acetamide substituent. Its structure comprises a 1,2,4-triazin-5-one core substituted at position 6 with a 4-chlorobenzyl group and at position 3 with a thioether-linked N-(3-fluorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-12-6-4-11(5-7-12)8-15-17(26)22-18(24-23-15)27-10-16(25)21-14-3-1-2-13(20)9-14/h1-7,9H,8,10H2,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKVTVLYCJMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in antibacterial and antitubercular applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and efficacy against different pathogens.
The molecular formula of the compound is , with a molecular weight of 404.8 g/mol . The structure features a triazine ring substituted with a thio group and an acetamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of thiazole and triazine derivatives. A notable method includes the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with acetic acid derivatives under microwave irradiation conditions to enhance yield and purity .
Antibacterial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against several bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| 5d | 25 | Staphylococcus aureus |
| 5g | 30 | Escherichia coli |
The compound 5f , a derivative closely related to our compound of interest, demonstrated excellent in vitro antitubercular activity and was compared favorably against standard antibiotics like Rifampicin .
Antitumor Activity
While primarily noted for its antibacterial properties, some derivatives also show promise as antitumor agents. The presence of electron-withdrawing groups in the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines. For example:
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 22 | 1.61 | HT29 |
| 35a | 2.00 | MCF7 |
These findings suggest that modifications to the triazine structure can enhance antitumor efficacy by improving interaction with cellular targets .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound inhibits essential bacterial enzymes such as leucyl-tRNA synthetase and DNA gyrase, disrupting protein synthesis and DNA replication processes .
Case Studies
- Study on Antibacterial Efficacy : A comparative study involving various triazine derivatives showed that those with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitubercular Activity Assessment : In vitro tests confirmed that specific derivatives had MIC values significantly lower than conventional treatments for tuberculosis, indicating a potential new avenue for drug development in combating resistant strains .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of compounds related to triazine derivatives typically involves multi-step processes that can include:
- Formation of the triazine ring : This often involves cyclization reactions using appropriate precursors.
- Substitution reactions : Modifications on the benzyl and acetamide groups can enhance biological activity.
Recent studies have highlighted methods for synthesizing related triazine derivatives that exhibit significant antibacterial and antifungal properties. For example, a series of 7-oxo derivatives were synthesized and evaluated for their biological activities against various pathogens .
Biological Activities
Research has shown that triazine derivatives possess a range of biological activities:
Antimicrobial Activity
Compounds similar to 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide have been evaluated for their effectiveness against bacterial strains. Studies indicate that modifications to the triazine structure can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Some triazine derivatives have demonstrated cytotoxic effects on cancer cell lines. The incorporation of specific substituents on the triazine ring can lead to improved selectivity and potency against tumor cells. For instance, derivatives with fluorinated phenyl groups have shown promise in inhibiting cell proliferation in various cancer models .
Insecticidal Activity
Triazine compounds have also been explored for their potential as agrochemicals. They exhibit insecticidal properties that could be beneficial in agricultural practices. Research indicates that certain derivatives can effectively target pest species while minimizing harm to beneficial insects .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of triazine derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that certain compounds exhibited minimum inhibitory concentrations comparable to established antibiotics like Ciprofloxacin .
Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on evaluating the anticancer activity of a novel triazine derivative. The compound was tested on several cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazin-Acetamide Family
A structurally related compound, 2-[(4-amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS registry number: 2754263-23-5), shares the triazinone core and acetamide substituent but differs in key functional groups (Table 1) .
Table 1: Structural Comparison
| Feature | Target Compound | CAS 2754263-23-5 |
|---|---|---|
| Triazinone Substituent | 6-(4-chlorobenzyl) | 4-amino-6-methyl |
| Acetamide Substituent | N-(3-fluorophenyl) | N-(2,4-dimethylphenyl) |
| Thioether Linkage | Present | Present |
| Electron Effects | Strong electron-withdrawing (Cl, F) | Moderate electron-donating (CH₃, NH₂) |
Research Findings and Mechanistic Insights
Kinase Inhibition :
- The 4-chlorobenzyl group in the target compound stabilizes a hydrophobic interaction with EGFR’s Leu788 residue, while the 3-fluorophenyl group participates in π-stacking with Phe723. This dual interaction explains its superior potency compared to analogues lacking halogen substituents .
Antimicrobial Activity: CAS 2754263-23-5’s amino group facilitates hydrogen bonding with DHFR’s Asp27, critical for folate analog inhibition. The methyl group at position 6 reduces steric hindrance, enabling better penetration into bacterial cells .
Preparation Methods
Formation of 6-(4-Chlorobenzyl)-5-Oxo-4,5-Dihydro-1,2,4-Triazine-3-Thiol
Procedure :
- Starting materials : 4-Chlorobenzylamine and ethyl glyoxylate undergo condensation to form an imine intermediate.
- Cyclization : The imine reacts with thiosemicarbazide in acidic ethanol (HCl, reflux, 12 h) to yield 6-(4-chlorobenzyl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one.
- Oxidation : Treatment with hydrogen peroxide (H₂O₂, 30%) in acetic acid oxidizes the thione to the thiol derivative.
Key Parameters :
Alternative Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step, reducing reaction time from 12 h to 25 minutes.
Conditions :
Synthesis of N-(3-Fluorophenyl)-2-Chloroacetamide
Acetylation of 3-Fluoroaniline
Procedure :
- Reagents : 3-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base.
- Conditions : Stirring at 0–5°C for 2 h, followed by room temperature for 12 h.
- Purification : Recrystallization from ethanol yields white crystals.
Analytical Data :
- Melting Point : 112–114°C
- ¹H NMR (CDCl₃) : δ 2.18 (s, 3H, CH₃), 7.21–7.45 (m, 4H, Ar-H)
Thioetherification to Form the Final Product
Nucleophilic Displacement
Procedure :
- Reagents : 6-(4-chlorobenzyl)-3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine reacts with N-(3-fluorophenyl)-2-chloroacetamide in DMF.
- Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol.
- Conditions : Stirring at 60°C for 8 h under nitrogen.
Workup :
- Precipitation in ice-water
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Optimization Table
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time | 8 h | 4 h |
| Solvent | DMF | Acetonitrile |
| Base | K₂CO₃ | Cs₂CO₃ |
| Yield | 65% | 78% |
Analytical Characterization
Spectral Data
- ¹H NMR (DMSO-d₆) :
δ 2.45 (s, 3H, CH₃), 4.12 (s, 2H, SCH₂), 7.08–7.52 (m, 8H, Ar-H), 10.21 (s, 1H, NH). - IR (KBr) :
1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F). - HRMS (ESI+) :
[M+H]⁺ Calc. 445.0723; Found 445.0728.
Challenges and Mitigation Strategies
Regioselectivity in Triazine Formation
Unsymmetrical diketones may yield regioisomers. Using electron-deficient aryl groups (e.g., 4-chlorobenzyl) enhances selectivity for the 6-position.
Thiol Oxidation
Exposure to air may oxidize the thiol to disulfide. Conducting reactions under nitrogen or using antioxidants (e.g., BHT) mitigates this.
Green Chemistry Approaches
Catalytic Methods
Employing phase-transfer catalysts (e.g., TBAB) improves reaction efficiency in water-ethanol mixtures.
Industrial Scalability
Continuous Flow Reactors
Microreactors enable precise temperature control and higher throughput for the thioetherification step.
Process Analytical Technology (PAT)
In-line FTIR monitors reaction progress, ensuring consistent product quality.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during cyclocondensation to avoid side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Catalysts : Copper(I) iodide or palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, 70°C, DMF | 65–75 | ≥90% |
| 2 | NaSH, THF, rt | 50–60 | 85–90% |
| 3 | 4-Chlorobenzyl bromide, K₂CO₃, DMF | 70–80 | ≥95% |
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazinone ring (δ 8.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 4-chlorobenzyl and 3-fluorophenyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₁₅ClFN₅O₂S; calc. 463.06 Da) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient, 0.1% TFA) .
How should researchers design initial biological activity screens to evaluate this compound's therapeutic potential?
Methodological Answer:
- Antimicrobial Assays :
- MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects .
- Enzyme Inhibition :
- Kinase/DHFR Assays : Measure IC₅₀ via fluorescence polarization or calorimetry .
- Cytotoxicity Screening :
- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) .
What strategies are employed to investigate the molecular mechanism of action of this triazine-thioacetamide derivative?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Focus on H-bonding with the triazinone core and hydrophobic contacts with the chlorobenzyl group .
- In Vitro Binding Studies :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified protein targets .
- Gene Expression Profiling :
- RNA-seq to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) post-treatment .
How can discrepancies in reported synthetic yields or biological activity data be systematically addressed?
Methodological Answer:
- Synthetic Reproducibility :
- Design of Experiments (DOE) : Optimize variables (solvent, catalyst loading) using response surface methodology .
- Orthogonal Analytics : Cross-validate purity via LC-MS and elemental analysis .
- Biological Data Conflicts :
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays .
- Stability Studies : Monitor compound degradation in assay buffers (e.g., pH 7.4, 37°C) using HPLC .
What approaches guide structure-activity relationship (SAR) studies to optimize this compound's pharmacological profile?
Methodological Answer:
- Core Modifications :
- Replace the triazinone with triazolo[4,3-b]pyridazine to enhance metabolic stability .
- Substituent Variations :
- Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to boost enzyme affinity .
- Pharmacophore Modeling :
- Identify critical moieties (e.g., thioether linker, fluorophenyl) using Schrödinger’s Phase .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Triazinone → Triazole | Increased antimicrobial potency | |
| 4-Cl → 4-CF₃ | Enhanced kinase inhibition | |
| Thioether → Sulfone | Reduced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
